N-(7-Bromo-2,1,3-benzoxadiazol-5-YL)-N-methyl-N-(2-morpholinoethyl)amine
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Overview
Description
N-(7-Bromo-2,1,3-benzoxadiazol-5-YL)-N-methyl-N-(2-morpholinoethyl)amine is a synthetic organic compound characterized by the presence of a brominated benzoxadiazole ring, a morpholine moiety, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Bromo-2,1,3-benzoxadiazol-5-YL)-N-methyl-N-(2-morpholinoethyl)amine typically involves multiple steps:
Bromination of Benzoxadiazole: The starting material, 2,1,3-benzoxadiazole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Formation of the Morpholinoethylamine Intermediate: 2-chloroethylmorpholine is reacted with methylamine to form N-methyl-N-(2-morpholinoethyl)amine.
Coupling Reaction: The brominated benzoxadiazole is then coupled with the morpholinoethylamine intermediate under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(7-Bromo-2,1,3-benzoxadiazol-5-YL)-N-methyl-N-(2-morpholinoethyl)amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzoxadiazole ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino-benzoxadiazole derivative, while oxidation might produce a nitro or hydroxyl derivative.
Scientific Research Applications
Chemistry
In chemistry, N-(7-Bromo-2,1,3-benzoxadiazol-5-YL)-N-methyl-N-(2-morpholinoethyl)amine is used as a building block for the synthesis of more complex molecules. Its brominated benzoxadiazole ring is particularly useful in creating fluorescent probes and dyes.
Biology
In biological research, this compound can be used to label proteins or nucleic acids due to its fluorescent properties. It helps in studying cellular processes and molecular interactions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(7-Bromo-2,1,3-benzoxadiazol-5-YL)-N-methyl-N-(2-morpholinoethyl)amine depends on its application. In biological systems, it may interact with specific proteins or nucleic acids, altering their function or structure. The brominated benzoxadiazole ring can intercalate into DNA or bind to protein active sites, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(7-Chloro-2,1,3-benzoxadiazol-5-YL)-N-methyl-N-(2-morpholinoethyl)amine
- N-(7-Fluoro-2,1,3-benzoxadiazol-5-YL)-N-methyl-N-(2-morpholinoethyl)amine
- N-(7-Iodo-2,1,3-benzoxadiazol-5-YL)-N-methyl-N-(2-morpholinoethyl)amine
Uniqueness
N-(7-Bromo-2,1,3-benzoxadiazol-5-YL)-N-methyl-N-(2-morpholinoethyl)amine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The combination of the benzoxadiazole ring with the morpholinoethylamine moiety also provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H17BrN4O2 |
---|---|
Molecular Weight |
341.20 g/mol |
IUPAC Name |
4-bromo-N-methyl-N-(2-morpholin-4-ylethyl)-2,1,3-benzoxadiazol-6-amine |
InChI |
InChI=1S/C13H17BrN4O2/c1-17(2-3-18-4-6-19-7-5-18)10-8-11(14)13-12(9-10)15-20-16-13/h8-9H,2-7H2,1H3 |
InChI Key |
RBABDAVDEXTEQC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1CCOCC1)C2=CC3=NON=C3C(=C2)Br |
Origin of Product |
United States |
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